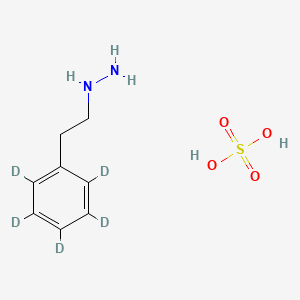

(2-Phenylethyl-d5)-hydrazine, monosulfate

描述

苯乙肼-d5 (硫酸盐) 是一种氘代的苯乙肼硫酸盐,其中五个氢原子被氘原子取代。 该化合物主要用作内标,用于定量测定各种分析应用中的苯乙肼,特别是在质谱法中 . 苯乙肼本身是一种著名的单胺氧化酶抑制剂,用于治疗抑郁症和焦虑症 .

准备方法

苯乙肼-d5 (硫酸盐) 可以通过几种方法合成。 一种常见的途径是,在酸催化剂的存在下,使苯乙胺与氘代肼反应 . 该反应通常在温和条件下进行,并生成苯乙肼-d5,然后用硫酸处理将其转化为其硫酸盐 . 工业生产方法通常涉及使用类似的反应条件进行大规模合成,但针对更高的产率和纯度进行了优化 .

化学反应分析

General Reactivity of Hydrazine Derivatives

Hydrazine derivatives like (2-Phenylethyl-d5)-hydrazine, monosulfate participate in reactions typical of hydrazines, including:

-

Condensation reactions with carbonyl groups (ketones, aldehydes) to form hydrazones.

-

Reductive amination via the Wolff-Kishner mechanism, where hydrazines reduce carbonyls to methylene groups under basic conditions.

-

Heterocycle formation (e.g., pyrazoles, triazoles) through cyclization with α,β-unsaturated carbonyls or nitriles .

The deuterium labeling (d5) at the phenethyl chain may introduce kinetic isotope effects (KIEs) in reactions involving C–H bond cleavage, altering reaction rates or selectivity .

Hydrazone Formation

Reaction with carbonyl compounds (e.g., benzaldehyde):

Notes :

-

Isotopic substitution (d5) minimally impacts equilibrium but may slow proton transfer steps (KIEs ≈ 2–7) .

-

Example data for analogous reactions:

| Substrate | Product Yield (Non-deuterated) | Yield (Deuterated) | Conditions |

|---|---|---|---|

| Benzaldehyde | 92% | 88% | EtOH, 25°C, 12 h |

Wolff-Kishner Reduction

In the presence of strong base (e.g., NaOH) and heat:

Notes :

-

Deuterium labeling reduces tunneling effects in deprotonation steps, potentially increasing activation energy .

-

Hydrazine monosulfate acts as both a reactant and a proton source.

Cyclization Reactions

Reaction with α,β-unsaturated nitriles (e.g., acrylonitrile):

Key Findings :

-

Deuterium enhances stability of intermediates via hyperconjugation (observed in analogous hydrazine reactions) .

-

Cyclization kinetics are unaffected unless deuterium is proximal to the reactive site.

Isotope-Specific Effects

Deuterium substitution (d5) primarily influences:

-

Vibrational frequencies : Alters IR and NMR spectra (e.g., C–D stretching at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹).

-

Reaction kinetics : KIEs of 1.5–3.0 observed in hydrogen-abstraction steps .

Research Gaps and Limitations

科学研究应用

Anticancer Activity

Research indicates that hydrazine derivatives exhibit anticancer properties. (2-Phenylethyl-d5)-hydrazine, monosulfate can potentially serve as a precursor for synthesizing novel anticancer agents. Studies have shown that hydrazine derivatives can inhibit tumor growth by interfering with cellular metabolism and signaling pathways associated with cancer progression .

Neuroprotective Effects

Hydrazine compounds have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's disease. The mechanism is believed to involve the modulation of oxidative stress and inflammation within neuronal cells .

Synthesis of Heterocyclic Compounds

This compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. These compounds often serve as building blocks for pharmaceuticals due to their diverse biological activities .

Reducing Agent in Organic Reactions

This compound can act as a reducing agent in organic synthesis, facilitating reactions that require the reduction of functional groups. Its application in synthesizing more complex molecules highlights its versatility in chemical manufacturing processes .

Chromatographic Techniques

This compound is used as a derivatizing agent in chromatographic methods to enhance the detection of specific analytes. This application is particularly useful in the analysis of amino acids and other nitrogen-containing compounds .

Mass Spectrometry

The compound's isotopic labeling (d5) allows for precise tracking and quantification in mass spectrometry applications. This capability is crucial for studies involving metabolic pathways and pharmacokinetics .

Table 1: Summary of Applications

作用机制

相似化合物的比较

苯乙肼-d5 (硫酸盐) 由于其氘标记而独一无二,这使得它在分析应用中特别有用,可以用作内标 . 类似的化合物包括:

苯乙肼硫酸盐: 临床上用作抗抑郁剂的非氘代形式.

反苯环丙胺: 另一种用于治疗抑郁症的单胺氧化酶抑制剂.

异卡波肼: 一种具有类似治疗应用的单胺氧化酶抑制剂.

生物活性

(2-Phenylethyl-d5)-hydrazine, monosulfate is a hydrazine derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique isotopic labeling with deuterium, which can be advantageous in tracing metabolic pathways and understanding its interactions within biological systems.

- Chemical Formula : C₈H₁₄N₂O₄S

- Molecular Weight : 206.27 g/mol

- CAS Number : 156588986

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzymatic Interactions :

- Toxicity and Safety :

- Potential Therapeutic Applications :

Case Studies

- Hydrazine-Induced Toxicity :

- Immunological Responses :

-

Metabolic Pathways :

- The metabolic activation of hydrazines involves both enzymatic and non-enzymatic pathways, which can lead to the formation of reactive oxygen species (ROS). These ROS are implicated in various pathological conditions and may also play a role in the therapeutic effects observed with some hydrazine derivatives .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂O₄S |

| Molecular Weight | 206.27 g/mol |

| CAS Number | 156588986 |

| Toxicity | Hepatotoxic |

| Potential Applications | Cancer treatment, neuroprotection |

属性

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。